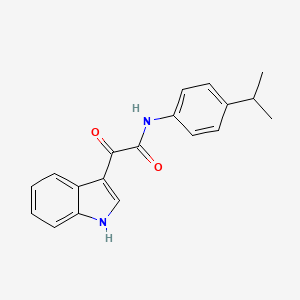

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IIPA and belongs to the class of indole-based inhibitors. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide:

Antibacterial Applications

This compound has shown significant potential as an antibacterial agent. Research indicates its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Its ability to inhibit biofilm formation in these bacteria makes it a promising candidate for developing new antibacterial therapies .

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit antiproliferative activities against several cancer cell lines. Compounds such as 3c, 3f, 3g, 3k, 3r, and 3z have shown significant activity, particularly against rapidly dividing cells like A549 lung cancer cells. This suggests potential applications in cancer treatment, especially for targeting fast-growing tumors .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties . It has shown promising results in reducing inflammation and pannus formation in arthritic models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Antiviral Activity

Research has explored the compound’s potential as an antiviral agent , particularly against SARS-CoV-2. It has been tested for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the virus, showing promising results in initial studies. This could lead to the development of new antiviral drugs targeting coronaviruses .

Neuroprotective Applications

The compound has also been investigated for its neuroprotective effects . It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its use in developing treatments for such conditions .

Analgesic Properties

The compound’s structure suggests it may have analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated its potential in pain management, particularly for conditions involving chronic pain and inflammation .

Antioxidant Activity

Studies have shown that the compound exhibits antioxidant properties , which can help in reducing oxidative stress in cells. This is particularly useful in preventing cellular damage and aging, making it a candidate for anti-aging therapies and supplements .

Antifungal Applications

The compound has also been evaluated for its antifungal properties . It has shown effectiveness against various fungal strains, including Candida albicans , which is known to cause infections in immunocompromised individuals. This highlights its potential in developing antifungal treatments .

These diverse applications underscore the compound’s versatility and potential in various fields of scientific research and medicine. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as tryptamine derivatives, have been known to interact with various receptors in the central nervous system .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to tryptamine and naproxen, it may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (cox) enzymes . This inhibition could potentially block the conversion of arachidonic acid to prostaglandin G, resulting in analgesic and anti-inflammatory effects .

Biochemical Pathways

Given its structural similarity to tryptamine and naproxen, it might influence pathways involving serotonin and prostaglandins .

Result of Action

Based on its structural similarity to tryptamine and naproxen, it might exhibit anti-inflammatory and analgesic effects .

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCBTARZQOMGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2845451.png)

![4-[3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B2845452.png)

![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)

![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)

![4-methoxy-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2845469.png)

![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)